5-phenyl-1H-pyrrole-3-carbaldehyde

Catalog No.
S1942519
CAS No.
56448-22-7
M.F
C11H9NO
M. Wt
171.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-phenyl-1H-pyrrole-3-carbaldehyde

CAS Number

56448-22-7

Product Name

5-phenyl-1H-pyrrole-3-carbaldehyde

IUPAC Name

5-phenyl-1H-pyrrole-3-carbaldehyde

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

InChI

InChI=1S/C11H9NO/c13-8-9-6-11(12-7-9)10-4-2-1-3-5-10/h1-8,12H

InChI Key

CXRIBBUJKKGAGS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=CN2)C=O

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CN2)C=O
  • Organic synthesis: 5-phenyl-1H-pyrrole-3-carbaldehyde possesses a pyrrole ring, a common heterocyclic aromatic structure found in many biologically active molecules. Researchers might utilize 5-phenyl-1H-pyrrole-3-carbaldehyde as a starting material for the synthesis of more complex pyrrole-based molecules with potential medicinal or functional properties [].
  • Medicinal chemistry: The aldehyde functional group (-CHO) on the molecule can be reactive and participate in various chemical reactions. This property could be of interest to medicinal chemists exploring the development of new drugs by using 5-phenyl-1H-pyrrole-3-carbaldehyde as a building block for novel drug candidates [].

Availability of Information:

5-phenyl-1H-pyrrole-3-carbaldehyde is an organic compound characterized by the presence of a pyrrole ring substituted with a phenyl group and an aldehyde functional group. Its molecular formula is C11H9NOC_{11}H_{9}NO, and it is recognized for its unique structural features that contribute to its reactivity and potential biological activity. The compound has garnered interest in both synthetic organic chemistry and medicinal chemistry due to its versatile chemical properties and applications.

There is no current information available on the specific mechanism of action of 5-phenyl-1H-pyrrole-3-carbaldehyde in biological systems.

  • Mild to moderate skin and eye irritation [].
  • Respiratory irritation upon inhalation [].
  • Potential genotoxicity (ability to damage DNA) for certain pyrrole derivatives.
, including:

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
  • Reduction: The aldehyde can be reduced to yield the corresponding alcohol.
  • Electrophilic Substitution: The pyrrole ring can undergo electrophilic substitution reactions, particularly at positions adjacent to the nitrogen atom.

Common reagents used in these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively .

Research indicates that 5-phenyl-1H-pyrrole-3-carbaldehyde exhibits potential biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.
  • Anticancer Activity: Investigations have shown promising results in its ability to inhibit cancer cell proliferation, making it a candidate for further development as an anticancer agent .

Several synthetic routes have been developed for the preparation of 5-phenyl-1H-pyrrole-3-carbaldehyde:

  • Condensation Reactions: One common method involves the condensation of suitable pyrrole derivatives with aromatic aldehydes under acidic conditions.
  • Multi-component Reactions: Recent advancements include multi-component reactions that allow for the efficient synthesis of pyrrole derivatives, including 5-phenyl-1H-pyrrole-3-carbaldehyde, through sequential reactions involving imine formation and cyclization .

These methods often emphasize high yields and mild reaction conditions, making them suitable for both laboratory and industrial applications.

5-phenyl-1H-pyrrole-3-carbaldehyde finds applications in various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Medicinal Chemistry: Due to its potential biological activities, it is explored as a lead compound for new therapeutic agents.
  • Dyes and Pigments: The compound is utilized in producing specialty chemicals, including dyes and pigments .

Studies on the interaction of 5-phenyl-1H-pyrrole-3-carbaldehyde with biological targets are ongoing. Its mechanism of action may involve binding to specific enzymes or receptors, modulating biochemical pathways related to inflammation or cancer progression. Understanding these interactions is crucial for developing therapeutic applications .

Several compounds share structural similarities with 5-phenyl-1H-pyrrole-3-carbaldehyde:

Compound NameStructural FeaturesUnique Aspects
2,4-dimethyl-5-phenyl-1H-pyrrole-3-carbaldehydeContains methyl groups at different positionsDifferent substitution pattern affects reactivity
2,5-dimethyl-1H-pyrrole-3-carbaldehydeLacks phenyl groupAlters chemical properties significantly
3,5-dimethyl-2-formyl-1H-pyrroleDifferent substitution positionsChanges in reactivity and potential applications
1-(Methylsulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehydeContains a methylsulfonyl groupIntroduces different reactivity due to sulfonyl group

The uniqueness of 5-phenyl-1H-pyrrole-3-carbaldehyde lies in its specific combination of substituents on the pyrrole ring, which influences its chemical behavior and biological activity compared to its analogs .

XLogP3

1.8

Dates

Modify: 2023-08-16

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